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Compound of Interest

Compound Name: Ferric glycinate

Cat. No.: B057148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

ferric glycinate, a compound of increasing interest in pharmaceuticals and nutrition due to its

potential for improved iron bioavailability. This document details key spectroscopic data and the

experimental protocols used to obtain them, offering a valuable resource for researchers and

professionals involved in the characterization and development of iron-based therapeutics and

supplements.

Introduction
Ferric glycinate, an iron (III) chelate with the amino acid glycine, presents a unique

coordination chemistry that dictates its physicochemical properties, including its spectroscopic

signature. Understanding these properties is crucial for quality control, stability testing, and

elucidating its mechanism of action. This guide will delve into the application of four primary

spectroscopic techniques for the characterization of ferric glycinate: Ultraviolet-Visible (UV-

Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mössbauer Spectroscopy,

and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within the ferric
glycinate complex, providing information on the coordination environment of the iron center.
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The spectra of ferric glycinate are characterized by charge transfer bands, which are typically

more intense than the d-d transitions.

Quantitative Data
The UV-Vis spectroscopic data for ferric glycinate can be influenced by factors such as pH

and the presence of other ligands. The following table summarizes key absorption data.

Parameter Value Conditions Reference

λmax (Maximum

Absorbance)
~457 nm

In aqueous acidic

medium (0.2 M

HNO3) with SCN- as

a competing ligand.

This λmax

corresponds to the

Fe(III)-SCN- complex,

which is used to

indirectly determine

the formation constant

of the Fe(III)-glycine

complex.

[1]

Molar Absorptivity (ε)

Not directly reported

for ferric glycinate. For

the Fe(III)-SCN-

complex used in

competitive binding

studies, ε is

approximately 4690 L

mol⁻¹ cm⁻¹.

Aqueous acidic

medium (0.2 M

HNO3).

[1]

Formation Constant

(KFe-Gly)
95.9 L mol⁻¹

Determined via

competitive ligand

binding with SCN- in

0.2 M HNO3.

[1]
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Note: Direct UV-Vis data for pure ferric glycinate is scarce in the literature. Much of the

available information is derived from studies of the iron(III)-glycine complex in solution, often in

the presence of other species.

Experimental Protocol: UV-Vis Spectrophotometric
Analysis
This protocol outlines a general method for the UV-Vis analysis of a ferric glycinate solution.

Objective: To determine the UV-Vis absorption spectrum of ferric glycinate and quantify its

concentration.

Materials:

Ferric glycinate sample

Deionized water

Hydrochloric acid (HCl) or Nitric acid (HNO3) for pH adjustment

UV-Vis spectrophotometer

Quartz cuvettes

Procedure:

Sample Preparation:

Accurately weigh a known amount of ferric glycinate.

Dissolve the sample in a known volume of deionized water.

Adjust the pH of the solution as required for the specific analysis, typically to an acidic pH

to ensure the stability of the ferric ion in solution.

Instrument Setup:
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Turn on the spectrophotometer and allow it to warm up for the manufacturer-

recommended time.

Set the wavelength range for scanning (e.g., 200-800 nm).

Blank Measurement:

Fill a quartz cuvette with the solvent used to dissolve the ferric glycinate (the "blank").

Place the cuvette in the spectrophotometer and record a baseline spectrum.

Sample Measurement:

Rinse the cuvette with the ferric glycinate solution and then fill it with the solution.

Place the cuvette in the spectrophotometer and record the absorption spectrum.

Data Analysis:

The absorbance at the λmax can be used for quantitative analysis using a calibration

curve prepared from standard solutions of known concentrations.

Sample Preparation Spectrophotometer Measurement Data Analysis

Weigh Ferric
Glycinate

Dissolve in
Solvent Adjust pH Measure

Blank
Measure
Sample

Obtain Absorption
Spectrum

Quantitative
Analysis

Click to download full resolution via product page

UV-Vis Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the

functional groups present. In ferric glycinate, FTIR is used to confirm the coordination of the

glycine ligand to the ferric ion through the carboxylate and amino groups.
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Quantitative Data
The following table lists the characteristic FTIR absorption bands for ferric glycinate. The

coordination of glycine to the iron center results in shifts of the characteristic vibrational

frequencies of the carboxylate and amino groups compared to free glycine.

Wavenumber (cm⁻¹) Assignment Description

~3400-3200 N-H stretch

Broadening and shifting of the

N-H stretching vibrations of the

amino group upon coordination

to the iron center.

~1600-1580 Asymmetric COO⁻ stretch

The asymmetric stretching

vibration of the carboxylate

group is shifted compared to

free glycine, indicating

coordination to the ferric ion.

~1400-1380 Symmetric COO⁻ stretch

The symmetric stretching

vibration of the carboxylate

group also shifts upon

coordination. The difference

between the asymmetric and

symmetric stretching

frequencies can provide

information about the

coordination mode.

~500-400 Fe-O and Fe-N vibrations

Vibrations corresponding to the

bonds between the ferric ion

and the oxygen and nitrogen

atoms of the glycinate ligand.

Note: The exact peak positions can vary depending on the sample preparation method (e.g.,

KBr pellet, ATR) and the hydration state of the complex.

Experimental Protocol: FTIR Spectroscopy
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This protocol describes the preparation of a solid sample for FTIR analysis using the KBr pellet

method.

Objective: To obtain the FTIR spectrum of solid ferric glycinate.

Materials:

Ferric glycinate sample (dried)

Potassium bromide (KBr), spectroscopy grade (dried)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation:

Weigh approximately 1-2 mg of the dried ferric glycinate sample.

Weigh approximately 100-200 mg of dry KBr.

Grind the KBr in the agate mortar to a fine powder.

Add the ferric glycinate sample to the KBr and mix thoroughly by grinding until a

homogeneous mixture is obtained.

Pellet Formation:

Transfer the mixture to the pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Spectral Acquisition:
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Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum.

Data Analysis:

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify the characteristic absorption bands and compare them to known values for ferric
glycinate and related compounds.

Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing

compounds. It provides detailed information about the oxidation state, spin state, and

coordination environment of the iron nucleus. For ferric glycinate, which contains ⁵⁷Fe (either

naturally abundant or enriched), Mössbauer spectroscopy can definitively confirm the +3

oxidation state of the iron.

Quantitative Data
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the

quadrupole splitting (ΔEQ).
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Parameter
Typical Value Range
(mm/s)

Interpretation for High-
Spin Ferric (S=5/2)
Complexes

Isomer Shift (δ) +0.20 to +0.50

Characteristic of high-spin

Fe(III) in an octahedral or

tetrahedral environment with

oxygen and nitrogen ligands.

The isomer shift is sensitive to

the s-electron density at the

nucleus.

Quadrupole Splitting (ΔEQ) > 0

A non-zero quadrupole splitting

indicates a distortion from a

perfect cubic symmetry around

the iron nucleus, which is

expected for a complex like

ferric glycinate.

Note: Specific values for ferric glycinate are not readily available in a compiled format and can

be influenced by the exact coordination geometry and sample matrix. Studies on iron-

containing pharmaceuticals have used Mössbauer spectroscopy to identify the presence of

both ferrous and ferric species.[2]

Experimental Protocol: Mössbauer Spectroscopy
This protocol provides a general outline for Mössbauer analysis of an iron-containing sample.

Objective: To determine the Mössbauer parameters (isomer shift and quadrupole splitting) of

ferric glycinate.

Materials:

Ferric glycinate sample (solid powder)

Mössbauer spectrometer equipped with a ⁵⁷Co source

Cryostat for low-temperature measurements (optional but often recommended)
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Procedure:

Sample Preparation:

The solid ferric glycinate sample is placed in a sample holder. The amount of sample

required depends on the iron concentration and the desired signal-to-noise ratio.

Data Acquisition:

The sample is placed in the spectrometer between the ⁵⁷Co source and a gamma-ray

detector.

The source is moved with a range of velocities to Doppler shift the energy of the emitted

gamma rays.

The gamma-ray transmission through the sample is measured as a function of the source

velocity.

Spectra are often recorded at low temperatures (e.g., liquid nitrogen or helium

temperatures) to increase the recoil-free fraction and improve spectral resolution.

Data Analysis:

The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity.

The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and

quadrupole splitting (ΔEQ).

The isomer shift is reported relative to a standard, typically α-iron at room temperature.
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Mössbauer Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of paramagnetic compounds like ferric glycinate presents significant

challenges. The presence of the unpaired electrons in the high-spin d⁵ Fe(III) center leads to

rapid nuclear relaxation and large chemical shift ranges, often resulting in broad, difficult-to-

interpret spectra. However, under certain conditions, useful information can still be obtained.

Spectroscopic Properties
Paramagnetism: Ferric glycinate is paramagnetic, which dominates its NMR properties.

Broadened Signals: The proton (¹H) and carbon (¹³C) NMR signals of the glycinate ligand are

expected to be significantly broadened due to the proximity to the paramagnetic iron center.

Large Chemical Shift Dispersion: The chemical shifts of the ligand nuclei can be spread over

a very wide range, far outside the typical diamagnetic region. This can be advantageous in

resolving otherwise overlapping signals.

Relaxation Times: The nuclear relaxation times (T₁ and T₂) are significantly shortened, which

can be measured to gain information about the distance of specific nuclei from the

paramagnetic center.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b057148?utm_src=pdf-body-img
https://www.benchchem.com/product/b057148?utm_src=pdf-body
https://www.benchchem.com/product/b057148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Due to these challenges, high-resolution NMR spectra of ferric glycinate are not routinely

acquired.

Experimental Protocol: NMR of a Paramagnetic
Compound
This protocol provides general guidance for attempting to acquire an NMR spectrum of a

paramagnetic substance like ferric glycinate.

Objective: To observe the NMR signals of the glycinate ligand in the ferric glycinate complex.

Materials:

Ferric glycinate sample

Deuterated solvent (e.g., D₂O)

NMR spectrometer with a high-field magnet

NMR tubes

Procedure:

Sample Preparation:

Dissolve the ferric glycinate sample in the chosen deuterated solvent. The concentration

should be optimized to balance signal intensity with the line-broadening effects.

Ensure the sample is free of any particulate matter.

Spectrometer Setup:

Use a spectrometer with a high magnetic field strength to maximize chemical shift

dispersion.

The spectral width needs to be set to a much larger range than for diamagnetic samples

(e.g., several hundred ppm).
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Use short relaxation delays and acquisition times due to the rapid relaxation of the nuclei.

Data Acquisition:

Acquire the ¹H or ¹³C NMR spectrum. A larger number of scans may be necessary to

improve the signal-to-noise ratio of the broad signals.

Data Analysis:

The resulting spectrum will likely show broad peaks. The chemical shifts should be

reported and can be used to infer information about the electronic structure and geometry

of the complex.

Coordination of Glycinate to Ferric Iron

Conclusion
The spectroscopic characterization of ferric glycinate is essential for its development and

application in the pharmaceutical and nutritional fields. UV-Vis, FTIR, and Mössbauer

spectroscopy provide complementary information on the electronic structure, functional groups,

and the state of the iron center, respectively. While NMR of this paramagnetic complex is

challenging, it can offer unique insights into the ligand environment. The data and protocols

presented in this guide serve as a foundational resource for researchers and scientists working

with this important iron chelate. Further research to establish a more comprehensive and

standardized set of spectroscopic data for pure, well-characterized ferric glycinate is

encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Properties of Ferric Glycinate: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057148#spectroscopic-properties-of-ferric-glycinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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